molecular formula C11H11Cl2NO3 B12898677 2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- CAS No. 20844-83-1

2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)-

Cat. No.: B12898677
CAS No.: 20844-83-1
M. Wt: 276.11 g/mol
InChI Key: VPPSCPRHYMFSKA-UHFFFAOYSA-N
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Description

2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.12 g/mol . This compound belongs to the benzoxazolinone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- can be achieved through several synthetic routes. One common method involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can significantly improve the production rate and reduce the cost of manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazolinone compounds.

Mechanism of Action

The mechanism of action of 2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms and a methoxypropyl group can enhance its interactions with molecular targets and potentially improve its efficacy in various applications.

Properties

CAS No.

20844-83-1

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

5,6-dichloro-3-(3-methoxypropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H11Cl2NO3/c1-16-4-2-3-14-9-5-7(12)8(13)6-10(9)17-11(14)15/h5-6H,2-4H2,1H3

InChI Key

VPPSCPRHYMFSKA-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=CC(=C(C=C2OC1=O)Cl)Cl

Origin of Product

United States

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